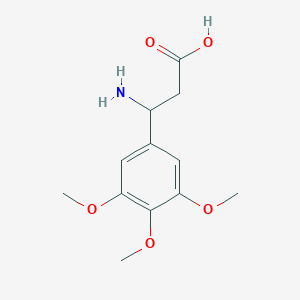

3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid

Übersicht

Beschreibung

3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid is an organic compound with the molecular formula C12H17NO5 and a molecular weight of 255.27 g/mol . This compound is known for its presence in various herbs and spices, particularly in Piper longum (long pepper) and Piper retrofractum (Javanese long pepper) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid typically involves several steps:

Starting Material: The synthesis begins with 3,4,5-trimethoxybenzaldehyde.

Formation of Intermediate: The benzaldehyde is subjected to a reaction with malonic acid in the presence of a base to form 3,4,5-trimethoxycinnamic acid.

Reduction: The cinnamic acid is then reduced to 3,4,5-trimethoxyphenylpropanoic acid.

Amination: Finally, the propanoic acid undergoes amination to yield this compound.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields alcohols or amines.

Substitution: Forms various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Neuroprotective Properties : TMPA exhibits significant neuroprotective effects, making it a candidate for drug development targeting neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that TMPA can reduce neuronal apoptosis in animal models subjected to oxidative stress, suggesting its potential utility in mitigating neurodegeneration .

Antioxidant Activity : The compound's antioxidant properties are crucial for combating oxidative stress, a common factor in many chronic diseases. Its ability to scavenge free radicals enhances its profile as a protective agent against cellular damage .

Pain Management : Clinical trials have demonstrated that TMPA can significantly reduce pain levels in chronic pain patients, outperforming placebo controls. This suggests its potential as an analgesic in therapeutic settings .

Antimicrobial Applications

Antibacterial Activity : TMPA has shown promising results against various pathogens. In vitro studies indicate effective antibacterial action against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with notable Minimum Inhibitory Concentration (MIC) values .

Antifungal Activity : The compound also exhibits antifungal properties, being effective against strains like Candida albicans. This broad-spectrum antimicrobial activity positions TMPA as a potential candidate for developing new antimicrobial agents .

Neuropharmacological Applications

Cognitive Enhancement : Preliminary studies suggest that TMPA may enhance cognitive functions, making it a candidate for further exploration in treating cognitive impairments associated with aging or neurodegenerative conditions .

Modulation of Neurotransmitter Systems : Due to its structural similarity to certain neurotransmitters, TMPA is being investigated for its ability to modulate neurotransmitter systems, which could be beneficial in treating disorders such as depression and anxiety .

Neuroprotection in Animal Models

In studies involving mice subjected to oxidative stress, administration of TMPA resulted in significant reductions in neuronal apoptosis compared to control groups. These findings underscore the compound's protective role against neurodegeneration .

Pain Relief in Clinical Trials

In double-blind clinical trials with human volunteers suffering from chronic pain conditions, TMPA demonstrated substantial efficacy in pain reduction compared to placebo controls. This positions it as a promising candidate for further development as an analgesic .

Wirkmechanismus

The mechanism of action of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(3,4,5-Trimethoxyphenyl)propanoic acid: A closely related compound with similar structural features but lacking the amino group.

3,4,5-Trimethoxycinnamic acid: Another related compound that serves as an intermediate in the synthesis of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid.

Uniqueness

This compound is unique due to its combination of an amino group and a trimethoxyphenyl group, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Biologische Aktivität

3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid (commonly referred to as 3-Amino-3-TMPA) is a chiral amino acid derivative that has garnered attention for its potential biological activities and applications in various fields, including pharmacology and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₇NO₅

- Molecular Weight : Approximately 255.27 g/mol

- Structure : The compound features a propanoic acid backbone with a 3,4,5-trimethoxyphenyl group attached to the amino group.

The biological activity of 3-Amino-3-TMPA is attributed to its interactions with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit key enzymes such as Taq polymerase and telomerase, which are critical for DNA replication and cell division.

- Apoptosis Induction : The compound triggers caspase activation leading to programmed cell death (apoptosis) and down-regulates ERK2 (Extracellular Signal Regulated Kinase 2), inhibiting ERK phosphorylation.

Antimicrobial Properties

Research indicates that 3-Amino-3-TMPA exhibits notable antimicrobial activity. For instance:

- Antibacterial Activity : It has demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values suggest significant antibacterial properties, with some derivatives showing MIC values as low as 4.69 µM against Bacillus subtilis and 5.64 µM against Staphylococcus aureus .

Neuroprotective Effects

The compound's structure suggests potential utility in treating neurodegenerative diseases due to its ability to counteract oxidative stress and inflammation:

- Oxidative Stress : It has been implicated in reducing oxidative damage in neuronal cells, thereby protecting against conditions like Alzheimer's disease .

Research Findings

Recent studies have provided insights into the biological activities of 3-Amino-3-TMPA:

- Case Study on Anticancer Activity :

- Antifungal Activity :

Comparative Analysis with Related Compounds

To better understand the unique properties of 3-Amino-3-TMPA, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Amino-2-methylbenzoic acid | C₉H₁₁NO₂ | Contains a methyl group on the aromatic ring |

| 4-Amino-3-methoxybenzoic acid | C₉H₁₁NO₃ | Methoxy substitution at the para position |

| 2-Amino-2-(4-methoxyphenyl)acetic acid | C₁₁H₁₃NO₃ | Features an acetic acid moiety along with methoxy group |

The unique arrangement of the trimethoxyphenyl group in 3-Amino-3-TMPA contributes to its distinctive biological activities compared to other similar compounds.

Eigenschaften

IUPAC Name |

3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5/c1-16-9-4-7(8(13)6-11(14)15)5-10(17-2)12(9)18-3/h4-5,8H,6,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIWUEOAUPOOEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391359 | |

| Record name | 3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34841-00-4 | |

| Record name | 3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.